5-Hydroxyisoquinoline-1-carboxylic acid
Overview
Description
5-Hydroxyisoquinoline-1-carboxylic acid is an organic compound belonging to the isoquinoline family. It has the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol. This compound is characterized by a hydroxyl group at the 5-position and a carboxylic acid group at the 1-position of the isoquinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 5-Hydroxyisoquinoline-1-carboxylic acid, can be achieved through various methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method is the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of isoquinoline derivatives often employs catalytic processes to enhance efficiency and yield. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are some of the methods used to synthesize these compounds on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 1 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
5-Hydroxyisoquinoline-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including alkaloids and pharmaceuticals.
Medicine: Isoquinoline derivatives have shown potential in the development of anti-cancer, anti-malarial, and anti-inflammatory drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyisoquinoline-1-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
Quinoline: Similar structure but lacks the hydroxyl and carboxylic acid groups.
Isoquinoline: The parent compound without any substituents.
Indole: Another heterocyclic compound with a different ring structure but similar biological activities.
Uniqueness: 5-Hydroxyisoquinoline-1-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a versatile compound for various chemical and biological applications .
Properties
IUPAC Name |
5-hydroxyisoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7-6(8)4-5-11-9(7)10(13)14/h1-5,12H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWACVVCOABXJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=O)O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301375 | |
Record name | 5-hydroxyisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90800-37-6 | |
Record name | NSC142674 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-hydroxyisoquinoline-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30301375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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